molecular formula C7H4FNO3S B8776559 2-isocyanato-Benzenesulfonyl fluoride CAS No. 59651-55-7

2-isocyanato-Benzenesulfonyl fluoride

Katalognummer: B8776559
CAS-Nummer: 59651-55-7
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: AMXHXAYTEADATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-isocyanato-Benzenesulfonyl fluoride is a chemical compound known for its unique reactivity and stability. It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (R-SO2) bonded to a fluorine atom. This compound has garnered significant attention in various fields of scientific research due to its versatile applications and distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanatobenzene-1-sulfonyl fluoride typically involves the reaction of 2-isocyanatobenzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in an aqueous solution . This reaction is often carried out under mild conditions, making it efficient and practical for laboratory-scale synthesis.

Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides, including 2-isocyanatobenzene-1-sulfonyl fluoride, can be achieved through more scalable processes. One such method involves the use of phase transfer catalysts, such as 18-crown-6-ether, in combination with potassium fluoride in acetonitrile . This approach enhances the efficiency of the chlorine-fluorine exchange reaction and allows for the production of larger quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-isocyanato-Benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 2-isocyanatobenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making the compound valuable in chemical biology and drug discovery.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-isocyanato-Benzenesulfonyl fluoride stands out due to its unique combination of an isocyanate group and a sulfonyl fluoride group. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility as a versatile reagent in scientific research.

Eigenschaften

CAS-Nummer

59651-55-7

Molekularformel

C7H4FNO3S

Molekulargewicht

201.18 g/mol

IUPAC-Name

2-isocyanatobenzenesulfonyl fluoride

InChI

InChI=1S/C7H4FNO3S/c8-13(11,12)7-4-2-1-3-6(7)9-5-10/h1-4H

InChI-Schlüssel

AMXHXAYTEADATR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=C=O)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.